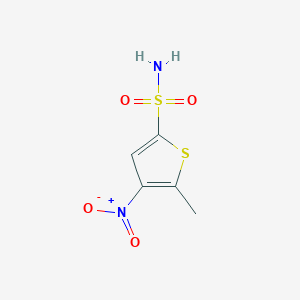

5-Methyl-4-nitrothiophene-2-sulfonamide

描述

5-Methyl-4-nitrothiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6N2O4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitrothiophene-2-sulfonamide typically involves the nitration of 5-methylthiophene-2-sulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反应分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SONH) undergoes nucleophilic substitution reactions with amines, alcohols, or thiols. For example:

-

Reaction with primary amines :

This reaction is catalyzed by bases like triethylamine and proceeds via a two-step mechanism involving deprotonation of the sulfonamide followed by nucleophilic attack .

Reduction of the Nitro Group

The electron-withdrawing nitro (-NO) group facilitates reduction to an amine (-NH) under catalytic hydrogenation (H/Pd-C) or using SnCl/HCl:

Reduction kinetics vary with reaction conditions, achieving yields >85% in polar aprotic solvents .

Cross-Coupling Reactions

The nitro group participates in reductive coupling with aryl sulfinates to form diaryl sulfonamides. For example:

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| Sodium 4-fluorobenzenesulfinate | FeCl/NaHSO, DMSO, 130°C | 78% | |

| Sodium p-toluenesulfinate | Cu catalysis, microwave irradiation | 82% |

This method enables regioselective para-functionalization of aromatic rings .

Substituent Effects on Reactivity

The methyl group at position 5 and nitro group at position 4 influence reaction pathways:

Stability Under Acidic/Basic Conditions

The compound shows moderate stability:

科学研究应用

Organic Synthesis

5-Methyl-4-nitrothiophene-2-sulfonamide serves as an important intermediate in the synthesis of complex organic compounds. It can be utilized to create derivatives that may exhibit enhanced biological activities or novel properties. For instance, it is involved in the synthesis of N-(6-fluoropyridin-2-yl)-5-methyl-4-nitrothiophene-2-sulfonamide through reactions with various nucleophiles.

Medicinal Chemistry

The sulfonamide moiety is well-known for its medicinal properties, particularly in developing antimicrobial and anticancer agents. Research indicates that compounds containing sulfonamide groups have shown promising results in preclinical studies for various cancers, including melanoma and colorectal cancer .

Case Study Example :

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The synthesized derivatives were tested for their anticancer activity, showing varying degrees of effectiveness based on structural modifications .

The biological activity of this compound and its derivatives has been explored extensively. The presence of the nitro group is believed to enhance the compound's interaction with biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer Activity | HCT-116 (Colon Cancer) | 0.5 | |

| Anticancer Activity | MCF-7 (Breast Cancer) | 0.7 | |

| Antimicrobial Activity | Various Bacterial Strains | Varies |

Material Science Applications

In addition to its biological applications, this compound is being investigated for its potential use in materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors.

作用机制

The mechanism of action of 5-Methyl-4-nitrothiophene-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

相似化合物的比较

Similar Compounds

5-Methylthiophene-2-sulfonamide: Lacks the nitro group, resulting in different chemical and biological properties.

4-Nitrothiophene-2-sulfonamide: Lacks the methyl group, which can affect its reactivity and applications.

Uniqueness

5-Methyl-4-nitrothiophene-2-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

生物活性

5-Methyl-4-nitrothiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : CHNOS

- Molecular Weight : 216.21 g/mol

The compound features a thiophene ring, which is known for its diverse biological properties, and a sulfonamide group that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial in various physiological processes.

- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by interfering with bacterial folate synthesis.

- Neuronal Modulation : Preliminary studies suggest that it may modulate voltage-gated sodium channels (Nav), impacting neuronal excitability and potentially offering therapeutic benefits in conditions like epilepsy and pain management .

Antimicrobial and Antioxidant Properties

A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound. Results indicated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were compared to standard antibiotics, demonstrating that while some compounds showed promising results, this compound required further optimization for enhanced potency .

Cytotoxicity and Anti-cancer Potential

Research involving cytotoxicity assays on cancer cell lines (HCT-116, MCF7, MDA-MB231) revealed that this compound exhibited moderate cytotoxic effects. The compound's half-maximal inhibitory concentration (IC50) values were assessed to determine its potential as an anti-cancer agent. While some derivatives showed significant activity, the specific role of this compound needs further exploration to establish its therapeutic index .

Case Studies

- Study on HIV Inhibition : In a study focusing on novel sulfonamide derivatives, compounds similar to this compound were evaluated for their anti-HIV activity. Results indicated significant inhibitory effects against wild-type HIV strains with low cytotoxicity profiles, suggesting a potential pathway for further development in antiviral therapies .

- Voltage-Gated Sodium Channel Modulation : Another investigation highlighted the impact of this compound on Nav channels. The modulation of these channels can influence neuronal signaling, potentially leading to applications in treating neurological disorders .

Data Summary

属性

IUPAC Name |

5-methyl-4-nitrothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S2/c1-3-4(7(8)9)2-5(12-3)13(6,10)11/h2H,1H3,(H2,6,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGDKKIYXNBIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。